molecular formula C8H10N2O B1314792 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde CAS No. 307313-06-0

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde

Cat. No.: B1314792
CAS No.: 307313-06-0
M. Wt: 150.18 g/mol
InChI Key: XCQQWVWOKJBFCQ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde (CAS 307313-06-0) is a versatile chemical intermediate with significant value in medicinal chemistry and materials science. This compound is characterized as a bicyclic heteroaromatic aldehyde, with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . The aldehyde functional group makes it a crucial precursor for synthesizing various derivatives, primarily through the formation of Schiff bases and other carbon-nitrogen bonds . In pharmaceutical research, this scaffold is a key building block for developing novel therapeutic agents. Specifically, the tetrahydropyrazolo[1,5-a]pyridine core is utilized to create fused steroid hybrids that are evaluated as antiandrogens for the treatment of prostate cancer . Furthermore, its primary research application is in the synthesis of advanced photosensitizers for Photodynamic Therapy (PDT). It serves as a foundational material for creating stable, ring-fused chlorins that exhibit strong absorption in the phototherapeutic window (600-850 nm) . These synthesized chlorins have demonstrated exceptional, nanomolar-level photocytotoxicity against various cancer cell lines, including human melanoma (A375), esophageal adenocarcinoma (OE19), and bladder carcinoma (HT1376) . The mechanism of action for these PDT sensitizers involves, upon irradiation with light, generating reactive oxygen species (ROS) such as singlet oxygen, which causes oxidative damage leading to cancer cell death . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQQWVWOKJBFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474343
Record name 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307313-06-0
Record name 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

There are two principal synthetic routes for preparing 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the aldehyde group to a carboxylic acid.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: The major product is 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid.

    Reduction: The major product is 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-methanol.

    Substitution: The products vary depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Recent studies have highlighted the potential of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde derivatives as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). These compounds have shown effectiveness in inhibiting a broad range of nucleos(t)ide-resistant HBV variants. A lead compound demonstrated significant inhibition of HBV DNA viral load in an HBV AAV mouse model when administered orally .

Antitumor Properties
The pyrazolo[1,5-a]pyridine scaffold has been recognized for its anticancer potential. Compounds derived from this structure have exhibited cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized through multi-component reactions have shown promising results against cell lines such as A549 (lung cancer) and HT-29 (colon cancer) in vitro . The structural diversity provided by the tetrahydropyrazolo framework allows for targeted modifications that enhance biological activity.

Synthesis and Functionalization

The synthesis of this compound can be achieved through several methodologies that facilitate the introduction of diverse functional groups. Recent advancements include:

  • Multi-component Reactions : These reactions allow for the efficient synthesis of various derivatives with enhanced biological properties. The regioselectivity achieved through these methods is crucial for developing compounds with specific activities .
  • Environmental Considerations : The development of environmentally benign synthetic routes has been emphasized to reduce the ecological impact of chemical production. This approach not only improves sustainability but also enhances the safety profile of the synthesis process .

Case Study 1: Antiviral Development

A series of tetrahydropyrazolo derivatives were evaluated for their ability to modulate HBV core proteins. The lead compound was found to significantly reduce viral loads in preclinical models, showcasing the therapeutic potential of this class of compounds for treating chronic HBV infections.

Case Study 2: Anticancer Activity

In a study assessing the anticancer properties of synthesized pyrazolo derivatives, several compounds exhibited potent cytotoxicity against multiple cancer cell lines. The results indicated that structural modifications at specific positions on the pyrazolo ring could enhance antiproliferative effects, paving the way for further drug development efforts targeting cancer.

Summary of Findings

The applications of this compound are broad and impactful across various fields:

Application AreaSpecific UsesKey Findings
Medicinal Chemistry Antiviral agents against HBVEffective inhibition in preclinical models
Anticancer agentsPotent cytotoxicity against multiple cancer lines
Synthesis Multi-component reactionsEfficient synthesis with diverse functionalization
Environmentally friendly methodsReduced ecological impact

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The pathways involved typically include binding to active sites or allosteric sites on target proteins, leading to altered biological activity .

Comparison with Similar Compounds

Positional Isomers: 2-Carbaldehyde vs. 3-Carbaldehyde

The positional isomer 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS: 307308-03-8) shares the same molecular formula and weight but differs in the aldehyde group’s placement (3-position vs. 2-position). This difference impacts reactivity:

  • Synthetic Utility : The 3-carbaldehyde isomer is more commonly reported in literature, often serving as a precursor for nucleophilic additions due to its sterically accessible aldehyde group .
  • Biological Activity : Positional isomerism can alter binding affinity in biological targets. For example, aldehyde-containing pyrazolo-pyridines are intermediates for antimicrobial agents, where the aldehyde position influences interactions with enzymes like fungal cytochrome P450 .
Property 2-Carbaldehyde 3-Carbaldehyde
Aldehyde Position 2-position 3-position
CAS Number Not explicitly listed (inferred) 307308-03-8
Reported Applications Limited data Intermediate for antimicrobials

Substituent Variations: Methyl vs. Aldehyde Groups

4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride () features a methyl group instead of an aldehyde. Key differences include:

  • Solubility : The dihydrochloride salt form enhances water solubility, critical for in vivo studies.
  • Reactivity : Methyl groups are inert compared to aldehydes, limiting further functionalization but improving metabolic stability .

Pyrazolo-Pyridine Derivatives with Antimicrobial Activity

N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazone derivatives () share structural motifs with the target compound. These derivatives exhibit antifungal activity against Fusarium graminearum (wheat blight) and Botryosphaeria dothidea (apple rot), with inhibition rates comparable to commercial agents. The aldehyde group in such compounds likely participates in Schiff base formation, enhancing target binding .

Biological Activity

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde is an intriguing compound within the pyrazolo[1,5-a]pyridine class, known for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2OC_8H_10N_2O with a molecular weight of approximately 150.18 g/mol. The compound features a fused pyrazolo-pyridine ring system that contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyridine exhibit significant pharmacological activities including:

  • Antitumor Activity : Compounds in this class have shown effectiveness against several cancer cell lines by inhibiting key signaling pathways involved in tumor growth. For instance, studies have demonstrated that certain derivatives can inhibit BRAF(V600E) and EGFR pathways, which are critical in cancer progression .
  • Anti-inflammatory Effects : Several tetrahydropyrazolo compounds have been identified as selective COX-2 inhibitors. This activity suggests potential applications in treating inflammatory diseases .
  • Antimicrobial Properties : Some pyrazole derivatives exhibit notable antibacterial and antifungal activities. The structural characteristics of these compounds allow them to disrupt microbial cell functions effectively .

Anticancer Studies

A study focused on tetrahydropyrazolo[1,5-a]pyridine-fused steroidal compounds reported their synthesis and evaluation against prostate cancer cells. The results indicated that these compounds could effectively block androgen receptor signaling, which is crucial in prostate cancer development .

Anti-inflammatory Activity

In a comparative analysis of pyrazole derivatives for anti-inflammatory activity, certain compounds demonstrated superior efficacy compared to traditional NSAIDs like celecoxib. For example, one derivative showed an edema inhibition percentage significantly higher than that of the reference drug .

Antimicrobial Testing

Research has highlighted the antimicrobial potential of tetrahydropyrazolo derivatives. For instance, a series of synthesized pyrazole carboxamides were tested against various bacterial strains and displayed promising results in inhibiting growth .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeTarget/EffectReference
AntitumorTetrahydropyrazolo-steroidal compoundsInhibition of BRAF(V600E), EGFR
Anti-inflammatorySelective COX-2 inhibitorsReduced edema
AntimicrobialPyrazole carboxamidesInhibition of bacterial growth

Q & A

Q. Optimization Strategies :

  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
  • Temperature : Maintain 60–80°C during formylation to minimize side products .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

How can researchers confirm the structural integrity of this compound?

Basic Research Question
Structural validation requires a combination of spectroscopic and analytical methods:

  • 1H/13C NMR : Key peaks include:
    • Aldehyde proton at δ ~9.8–10.2 ppm .
    • Pyrazolo-pyridine ring protons at δ 2.5–3.5 ppm (tetrahydro region) .
  • IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde group .
  • Mass Spectrometry : Molecular ion peak at m/z 150.18 (C₈H₁₀N₂O) .

What are the stability considerations for handling and storing this compound?

Basic Research Question

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions; neutral buffers are recommended .
  • Temperature : Store at –20°C in amber vials to prevent aldehyde oxidation .
  • Light Exposure : Protect from UV light to avoid photodegradation .

How is this compound applied in photodynamic therapy (PDT) research?

Advanced Research Question
The compound’s aldehyde group enables conjugation to photosensitizers (e.g., chlorins) for targeted PDT:

  • Mechanism : Upon light activation, generates reactive oxygen species (ROS) to kill cancer stem cells .
  • In Vitro Models : Demonstrated efficacy in endometrial cancer cell lines (IC₅₀ ~5 µM) .
  • Selectivity : Aldehyde-functionalized derivatives show higher tumor tissue accumulation due to enhanced cellular uptake .

How should researchers address contradictory data in reaction yields or biological activity?

Advanced Research Question
Contradictions may arise from:

  • Reagent Purity : Impurities in starting materials reduce yields; use HPLC-grade reagents .
  • Biological Assay Variability : Standardize cell culture conditions (e.g., hypoxia vs. normoxia) to replicate results .
  • Statistical Analysis : Employ multivariate regression to identify confounding variables (e.g., solvent residue in final product) .

What strategies improve the selectivity of derivatives for therapeutic applications?

Advanced Research Question

  • Structure-Activity Relationship (SAR) Studies :
    • Substitution at 3-Position : Bromine or iodine enhances binding to kinase targets .
    • Aldehyde Modifications : Conjugation with polyethylene glycol (PEG) improves pharmacokinetics .
  • Computational Modeling : Density functional theory (DFT) predicts electron-deficient regions for targeted functionalization .

How can researchers mitigate challenges in scaling up synthesis?

Advanced Research Question

  • Flow Chemistry : Continuous reactors reduce batch-to-batch variability .
  • Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .
  • Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy ensures reaction consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde

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